[2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique structure combining a cyclopenta[c]pyrazole ring, a pyrrolidine ring, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the pyrrolidine and benzodiazole moieties. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxylic acid
- 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of structural features. The presence of the cyclopenta[c]pyrazole, pyrrolidine, and benzodiazole rings imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H21N5O/c1-23-15-9-3-2-7-14(15)20-18(23)16-10-5-11-24(16)19(25)17-12-6-4-8-13(12)21-22-17/h2-3,7,9,16H,4-6,8,10-11H2,1H3,(H,21,22) |
InChI Key |
TWNVSGHQKBFDEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=NNC5=C4CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.